![molecular formula C25H20Cl2N2O2S B2978194 N-(2-chlorobenzyl)-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinamine CAS No. 339103-42-3](/img/structure/B2978194.png)
N-(2-chlorobenzyl)-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the pyridinamine family of compounds and has been studied extensively for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Structural Characterization and Metal Complex Formation
One area of application involves the structural characterization of compounds and the formation of metal complexes. For instance, research has explored the interaction of pyridine derivatives with metals, leading to the isolation of various products and metal complexes. These compounds have been characterized by techniques like elemental analyses, magnetic measurements, IR, mass spectrometry, and X-ray crystallography. Such studies are crucial for understanding the coordination chemistry of these compounds and their potential applications in catalysis or material science (Sousa et al., 2001).
Antimicrobial and Antiviral Activities
Another significant area of research is the investigation into the antimicrobial and antiviral activities of sulfonamide derivatives. Studies have synthesized and tested various sulfonamide derivatives for their potential activities against different microbial strains and viruses. For example, certain sulfonamide compounds have shown promising anti-tobacco mosaic virus activity, highlighting their potential as antiviral agents (Chen et al., 2010).
Synthesis and Evaluation of Anticancer Agents
Research has also focused on synthesizing novel compounds with potential anticancer activity. By modifying the chemical structure and exploring different substitutions on the pyridine ring, researchers aim to identify compounds with specific activity against cancer cell lines. Such studies contribute to the development of new chemotherapeutic agents and enhance our understanding of their mechanisms of action (Szafrański & Sławiński, 2015).
Development of Advanced Materials
The chemical modification and interaction of sulfonamide-based compounds also find applications in the development of advanced materials. This includes the synthesis of polymers with specific properties, such as high thermal stability, optical activity, or specific mechanical properties. Research in this area can lead to the development of new materials for various industrial applications, including coatings, plastics, and electronic devices (Hajipour et al., 2009).
Heavy Metal Ion Adsorption
Additionally, compounds based on sulfonamide structures have been explored for their ability to adsorb heavy metal ions from solutions. This research is particularly relevant for environmental applications, such as the removal of heavy metals from wastewater. The development of efficient adsorbents can contribute to cleaner water sources and the mitigation of environmental pollution (Ravikumar et al., 2011).
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(4-chlorophenyl)sulfonyl-4-methyl-6-phenylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O2S/c1-17-15-23(18-7-3-2-4-8-18)29-25(28-16-19-9-5-6-10-22(19)27)24(17)32(30,31)21-13-11-20(26)12-14-21/h2-15H,16H2,1H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOVMHZSMTWZRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)NCC3=CC=CC=C3Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

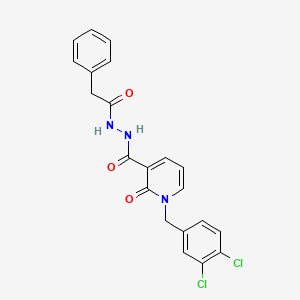
![N-{[4-(furan-3-yl)phenyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2978115.png)
![4-oxo-1-propyl-N-(2-(thiophen-3-yl)benzyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2978118.png)
![2-[4,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxyacetic acid](/img/structure/B2978119.png)
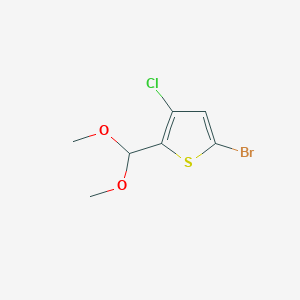
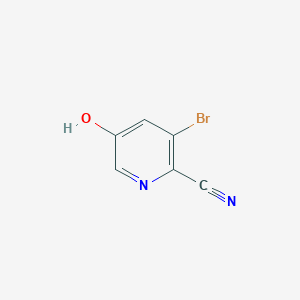
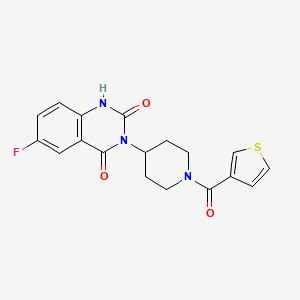
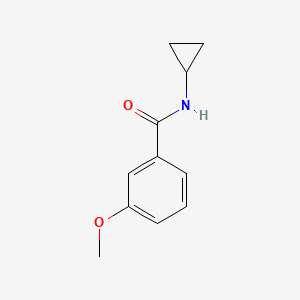
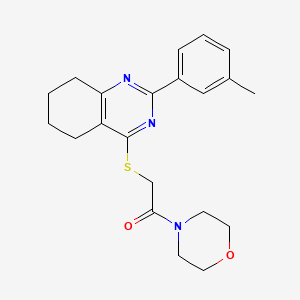
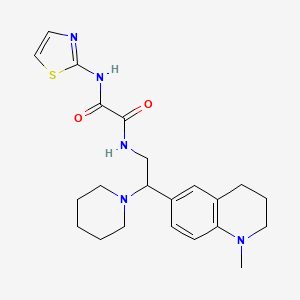
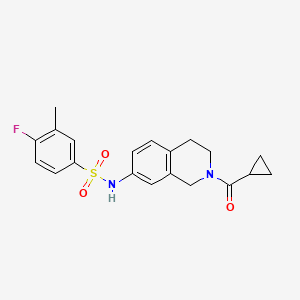
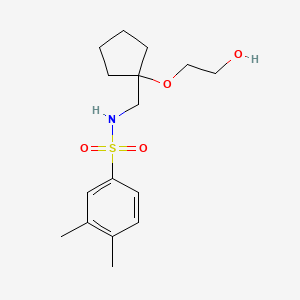
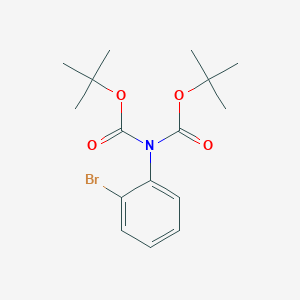
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2978133.png)